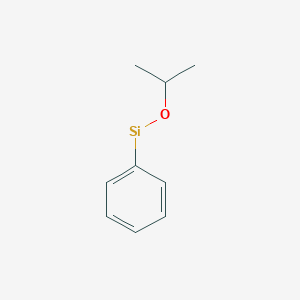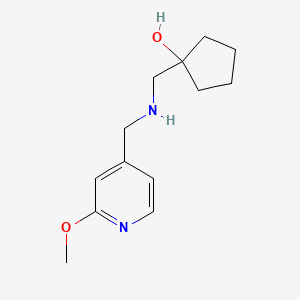
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is an organic compound that features a dioxolane ring substituted with a phenylethenyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol typically involves the reaction of a phenylethenyl precursor with a dioxolane derivative. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 2-(2-phenylethyl)-1,3-dioxolane-4-methanol.
Substitution: Formation of various substituted dioxolane derivatives.
科学研究应用
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The phenylethenyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but a different core structure.
2-(2-Phenylethyl)benzofuran: Another compound with a phenylethyl group and a benzofuran ring.
2-(2-Phenylethyl)pyran: A compound with a phenylethyl group and a pyran ring.
Uniqueness
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring and a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
[2-[(E)-2-phenylethenyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H14O3/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/b7-6+ |
InChI 键 |
MXYJBWOKBNEFHH-VOTSOKGWSA-N |
手性 SMILES |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CO |
规范 SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)


![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)




![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)



